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Introduction

YM-430, now identified as TYRA-430, is an investigational, orally administered, reversible,
small-molecule inhibitor with a biased specificity for Fibroblast Growth Factor Receptor 4
(FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Developed by Tyra
Biosciences, TYRA-430 is engineered as a next-generation precision medicine aimed at
addressing cancers driven by aberrations in the FGF/FGFR signaling pathway.[1] This is
particularly relevant in advanced hepatocellular carcinoma (HCC), where the FGF19-FGFR4
signaling axis is a known oncogenic driver in a subset of patients.[3][4]

Hepatocellular carcinoma is an aggressive malignancy that accounts for 80-90% of all primary
liver cancers.[4] In 20-30% of HCC cases, overexpression of Fibroblast Growth Factor 19
(FGF19) has been shown to exert its oncogenic effects through its receptors, primarily FGFR4
and also FGFR3.[4] Previous therapeutic strategies focusing on selective inhibition of FGFR4
alone have shown limited efficacy and low response rates, likely due to redundant signaling
through FGFR3, which can act as a bypass pathway.[4] TYRA-430 was designed to overcome
this limitation by potently inhibiting both FGFR4 and FGFR3.[3] Furthermore, it has
demonstrated activity against known FGFR4 resistance mutations.[4]

This technical guide provides a comprehensive overview of the preliminary preclinical studies
of TYRA-430, presenting key quantitative data, detailed experimental protocols, and
visualizations of the relevant biological pathways and experimental workflows.
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Mechanism of Action

TYRA-430 is a first-in-class, selective, reversible FGFR4 and FGFR3 inhibitor.[5] The rationale
for its dual-targeting mechanism is based on the observation that both FGFR3 and FGFR4 are
highly expressed and their expression levels are correlated in HCC.[3] Inhibition of FGFR4
alone can lead to an upregulation of FGFR3, providing a bypass route for cancer cell signaling.
[3] By inhibiting both receptors, TYRA-430 aims to provide a more durable and effective anti-
tumor response.[3] The drug is also designed to be effective against acquired resistance
mutations in FGFRA4, such as the V550 gatekeeper and C552 mutations.[6]

Signaling Pathway

The diagram below illustrates the FGF19/FGFRA4/3 signaling pathway in hepatocellular
carcinoma and the mechanism of action of TYRA-430.
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Caption: FGF19/FGFR4/3 signaling pathway and TYRA-430's inhibitory action.

Quantitative Data
In Vitro Efficacy

TYRA-430 has demonstrated potent and selective inhibition of FGFR4 and FGFR3 in cellular
assays. The table below summarizes the in vitro potency of TYRA-430 against different FGFR
isoforms in Ba/F3 cells.
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Target Cellular IC50 (nM)
FGFR1 3000

FGFR2 3000

FGFR3 11

FGFR4 44

Data from Tyra Biosciences ASCO Gl 2025

Poster Presentation.[3]

In addition to its activity on wild-type receptors, TYRA-430 showed superior potency over other

multi-kinase and FGFR4 inhibitors in various HCC cell lines, including Hep3B, HuH-7, and

JHH-7.[4] It also demonstrated potency against Ba/F3 cells harboring known FGFR4 resistance
mutations (Cys552 and Val550).[4]

In Vivo Efficacy

The anti-tumor activity of TYRA-430 was evaluated in mouse xenograft models. The results of

these studies are summarized below.

Tumor Growth

Model Compound Dosage o
Inhibition (TGI)
HuH-7 HCC Xenograft TYRA-430 25 mpk BID 96%
Lenvatinib 30 mpk QD 75%
FGF-401 (Roblitinib) Not specified 86%
GA180 Gastric -
TYRA-430 Not specified 93%
Cancer PDX
Roblitinib Not specified 56%
Data from various
preclinical study
reports.[4]
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In Vivo Pharmacodynamics

The pharmacodynamic effects of TYRA-430 were assessed by measuring the levels of
phosphorylated ERK1/2 (p-ERK1/2), a downstream marker of FGFR signaling, in tumor tissues
from the HuH-7 xenograft model. Treatment with TYRA-430 at a dosage of 25 mpk BID for 3
days resulted in a significant reduction in p-ERK1/2 levels, confirming target engagement and
pathway inhibition in vivo.[3]

Experimental Protocols
In Vitro Cell Viability Assay

The in vitro potency of TYRA-430 was assessed by measuring cell viability using a luminescent
assay.

e Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.

e Cell Lines: Ba/F3 cells engineered to express different FGFR isoforms, and human HCC cell
lines (Hep3B, HuH-7, JHH-7).

e General Protocol:

o Cells are seeded in opaque-walled multi-well plates in the appropriate culture medium and
allowed to adhere.

o Test compounds, including TYRA-430 and comparators, are serially diluted and added to
the wells.

o Control wells containing medium without cells are included for background luminescence
measurement.

o The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture
conditions.

o After incubation, the plates are equilibrated to room temperature.

o Avolume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each
well is added.
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o The contents are mixed on an orbital shaker to induce cell lysis and stabilize the
luminescent signal.

o Luminescence is measured using a luminometer. The signal is proportional to the amount
of ATP, which is indicative of the number of viable cells.

o IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models.
e Animal Model: Nude mice.
e Tumor Models:

o HuH-7 Human HCC Xenograft: HuH-7 cells are implanted subcutaneously into the flank of
the mice.

o GA180 Gastric Cancer Patient-Derived Xenograft (PDX): Tumor fragments from a patient
are implanted into the mice.

e General Protocol:

[e]

Mice are inoculated with tumor cells or fragments.
o Tumors are allowed to grow to a predetermined size.
o Mice are randomized into treatment and control groups.

o TYRA-430 and comparator drugs are administered orally according to the specified
dosage and schedule. The vehicle control used was 0.5% methylcellulose with 0.5%
tween80.[3]

o Tumor volume and body weight are measured regularly throughout the study.

o The study is concluded when tumors in the control group reach a specified size, or at a
predetermined time point.
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o Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean
tumor volume between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of TYRA-430.
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Caption: General workflow for preclinical evaluation of TYRA-430.
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Conclusion

The preliminary preclinical data for TYRA-430 demonstrate its potential as a potent and
selective dual inhibitor of FGFR4 and FGFR3. It has shown superior in vitro and in vivo activity
compared to other targeted therapies in models of hepatocellular carcinoma driven by
FGF/FGFR pathway aberrations. The dual inhibition mechanism is designed to address the
bypass signaling that may limit the efficacy of FGFR4-selective inhibitors. These promising
preclinical findings have supported the initiation of a Phase 1 clinical trial (SURF431) to
evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-
tumor activity of TYRA-430 in patients with advanced HCC and other solid tumors with
activating FGF/FGFR pathway aberrations.[7] Further studies will be crucial to fully elucidate
the clinical potential of this novel therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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